(4,3'-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid

Catalog No.
S16001165
CAS No.
M.F
C16H10F6O3
M. Wt
364.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4,3'-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-a...

Product Name

(4,3'-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid

IUPAC Name

2-hydroxy-2-[5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]phenyl]acetic acid

Molecular Formula

C16H10F6O3

Molecular Weight

364.24 g/mol

InChI

InChI=1S/C16H10F6O3/c17-15(18,19)9-3-1-2-8(6-9)11-5-4-10(16(20,21)22)7-12(11)13(23)14(24)25/h1-7,13,23H,(H,24,25)

InChI Key

RQUSGUZSKAUVPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(F)(F)F)C(C(=O)O)O

(4,3'-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid is a chemical compound with the molecular formula C16H10F6O3C_{16}H_{10}F_6O_3 and a molecular weight of 364.24 g/mol. It is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, along with a hydroxy-acetic acid moiety. This unique structure contributes to its potential reactivity and biological properties, making it a subject of interest in various fields of research.

Due to its functional groups:

  • Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters.
  • Nucleophilic Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, which may lead to the formation of various derivatives.
  • Reduction: The hydroxy-acetic acid moiety can be reduced to form alcohols or other related compounds.

These reactions highlight the compound's versatility for further synthetic applications.

Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activities, including:

  • Antimicrobial Properties: Trifluoromethylated compounds have been shown to possess antimicrobial activity, potentially useful in developing new antibiotics.
  • Anti-inflammatory Effects: Some studies suggest that similar compounds may have anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.
  • Antioxidant Activity: The presence of phenolic structures in related compounds often correlates with antioxidant capabilities, which may also extend to this compound.

The synthesis of (4,3'-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid can be achieved through several methods:

  • Direct Functionalization: Starting from biphenyl derivatives, trifluoromethylation can be performed using trifluoromethylating agents (e.g., trifluoromethyl iodide) followed by hydroxylation.
  • Multi-step Synthesis: A more complex route involves synthesizing the biphenyl backbone first, followed by the introduction of trifluoromethyl groups and subsequently attaching the hydroxy-acetic acid moiety through esterification or amidation reactions.
  • Use of Catalysts: Catalytic methods can enhance the efficiency and yield of the synthesis, particularly in forming C-F bonds.

The unique structure and properties of (4,3'-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid lend it to various applications:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in treating infections and inflammatory conditions.
  • Material Science: The compound could be used in developing liquid crystals or other advanced materials due to its unique molecular structure.
  • Agricultural Chemistry: Similar compounds have been explored as agrochemicals for pest control.

Interaction studies involving (4,3'-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance:

  • Enzyme Inhibition: Research may explore how this compound inhibits specific enzymes linked to disease pathways.
  • Receptor Binding: Studies could assess how well it interacts with particular receptors involved in signaling pathways.

Several compounds share structural similarities with (4,3'-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
4'-Trifluoromethyl-2-biphenyl carboxylic acidC14H9F3O2Contains a trifluoromethyl groupLacks the hydroxy-acetic moiety
4-(1-S-Methyl-heptyloxy)-2,3-bis-trifluoromethyl-benzeneC16H18F6OMultiple trifluoromethyl groupsNo acidic functionality
4-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acidC14H9F3O2Similar biphenyl structureLacks hydroxyl group

The presence of both hydroxy and acetic acid functionalities alongside the trifluoromethyl groups distinguishes (4,3'-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid from these similar compounds, potentially enhancing its reactivity and biological activity.

This detailed overview underscores the significance of (4,3'-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid within chemical research and its potential applications across various fields.

XLogP3

4.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

364.05341315 g/mol

Monoisotopic Mass

364.05341315 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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